5,7-Dimethyl-N-(4-pentoxycyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Overview
Description
“5,7-Dimethyl-N-(4-pentoxycyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” is a chemical compound with the molecular formula C20H30N4O2 . It is also known by other names such as LTI-291 and Gcase activator 1 . The molecular weight of this compound is 358.5 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a pyrazolo[1,5-a]pyrimidine core . The InChI string representation of the molecule is InChI=1S/C20H30N4O2/c1-4-5-6-11-26-17-9-7-16 (8-10-17)23-20 (25)18-13-21-24-15 (3)12-14 (2)22-19 (18)24/h12-13,16-17H,4-11H2,1-3H3, (H,23,25)
. The Canonical SMILES representation is CCCCCOC1CCC (CC1)NC (=O)C2=C3N=C (C=C (N3N=C2)C)C
.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 358.5 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 7 . The Topological Polar Surface Area is 68.5 Ų . The Exact Mass and Monoisotopic Mass are both 358.23687621 g/mol .
Scientific Research Applications
Heterocyclic Chemistry
5,7-Dimethyl-N-(4-pentoxycyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, as a derivative of pyrazolo[1,5-a]pyrimidine, is relevant in the field of heterocyclic chemistry. Studies have shown diverse directions of heterocyclizations involving derivatives of 5-aminopyrazoles, indicating the compound's potential in creating new molecular structures with possible applications in pharmaceuticals and materials science (Rudenko et al., 2011).
Anticancer Research
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and studied for their anticancer activities. This suggests that 5,7-Dimethyl-N-(4-pentoxycyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide may have potential applications in the development of new anticancer agents (Xin, 2012).
Antimicrobial and Antifungal Properties
Studies on pyrazolo[1,5-a]pyrimidine analogues show notable antimicrobial and antifungal properties, indicating potential applications in developing new antimicrobial agents. This could extend to 5,7-Dimethyl-N-(4-pentoxycyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as well (Huppatz, 1985).
Synthesis of Novel Compounds
The compound's structure provides a basis for synthesizing novel compounds. The versatility in synthesis methods suggests its utility in creating diverse molecular structures with various biological activities (Drev et al., 2014).
Biological Activity Studies
Pyrazolo[1,5-a]pyrimidines, related to 5,7-Dimethyl-N-(4-pentoxycyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, have been studied for their biological activities, including antitumor and anti-inflammatory effects, suggesting potential biomedical applications (Kaping et al., 2020).
RNA Polymerase Inhibitors
Recent studies indicate that pyrazolo[1,5-a]pyrimidines can act as RNA polymerase inhibitors, which opens avenues for research in antiviral and antibacterial drug development. This could potentially include the compound (Abdallah & Elgemeie, 2022).
properties
IUPAC Name |
5,7-dimethyl-N-(4-pentoxycyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-4-5-6-11-26-17-9-7-16(8-10-17)23-20(25)18-13-21-24-15(3)12-14(2)22-19(18)24/h12-13,16-17H,4-11H2,1-3H3,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZILSILAELSWKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1CCC(CC1)NC(=O)C2=C3N=C(C=C(N3N=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-N-(4-pentoxycyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
CAS RN |
1919820-28-2 | |
Record name | LTI-291 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1919820282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LTI-291 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9WUN9UUU8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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